REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|
|
Name
|
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|
|
Name
|
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|
|
Name
|
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |